An In-Depth Technical Guide to 5-[(aminoiminomethyl)thio]-L-norvaline (L-Thioarginine)
An In-Depth Technical Guide to 5-[(aminoiminomethyl)thio]-L-norvaline (L-Thioarginine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-[(aminoiminomethyl)thio]-L-norvaline, a synthetic amino acid analogue also known as L-Thioarginine. Drawing upon its structural similarity to L-arginine and L-norvaline, this document explores its chemical properties, a plausible synthetic route, and its anticipated biological mechanism of action. The primary focus is on its potential role as a modulator of the nitric oxide synthase (NOS) and arginase pathways, which are critical in various physiological and pathological processes. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this molecule.
Introduction
In the landscape of drug discovery, the modulation of enzymatic pathways involved in cell signaling and metabolism is a cornerstone of therapeutic intervention. The L-arginine metabolic pathways, which are central to the production of nitric oxide (NO) and polyamines, represent a particularly attractive target. 5-[(aminoiminomethyl)thio]-L-norvaline, or L-Thioarginine, is a molecule of significant interest due to its structural features that suggest a potential to interact with key enzymes in these pathways, namely nitric oxide synthase (NOS) and arginase. This guide will delve into the chemical and biological attributes of this compound, providing a scientific basis for its further investigation.
Chemical Structure and Properties
5-[(aminoiminomethyl)thio]-L-norvaline is a derivative of the proteinogenic amino acid L-norvaline. Its structure incorporates a thiourea-like moiety, which is a critical feature for its potential biological activity.
Chemical Structure
The chemical structure of 5-[(aminoiminomethyl)thio]-L-norvaline is characterized by a norvaline backbone with a terminal aminoiminomethylthio group.
Caption: Chemical structure of 5-[(aminoiminomethyl)thio]-L-norvaline.
Physicochemical Properties
A summary of the key physicochemical properties of 5-[(aminoiminomethyl)thio]-L-norvaline is presented in the table below.
| Property | Value | Source |
| Chemical Name | 5-[(aminoiminomethyl)thio]-L-norvaline | [1] |
| Synonym | L-Thioarginine | [1] |
| CAS Number | 190374-70-0 | [1] |
| Molecular Formula | C₆H₁₃N₃O₂S | [1] |
| Molecular Weight | 191.25 g/mol | [1] |
| Appearance | White to off-white powder | - |
| Solubility | Soluble in water | - |
Synthesis
Conceptual Synthetic Pathway
A potential synthetic workflow is outlined below. This proposed pathway is designed to be a starting point for experimental optimization.
Caption: Proposed synthetic workflow for 5-[(aminoiminomethyl)thio]-L-norvaline.
Rationale for Experimental Choices
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Protection Strategy: The α-amino and carboxyl groups of L-norvaline must be protected to prevent side reactions during the functionalization of the terminal methyl group. Common protecting groups for amino acids, such as Boc (tert-butoxycarbonyl) for the amine and esterification for the carboxylic acid, would be suitable.
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Activation of the 5-Position: The conversion of the terminal hydroxyl group to a good leaving group, such as a mesylate or tosylate, is crucial for the subsequent nucleophilic substitution by thiourea.
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Isothiouronium Salt Formation: The reaction of the activated norvaline derivative with thiourea is a standard method for the preparation of S-alkyl isothiouronium salts.
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Deprotection: The final step involves the removal of the protecting groups under conditions that do not degrade the desired product. The choice of deprotection reagents will depend on the specific protecting groups used.
Anticipated Biological Activity and Mechanism of Action
The structural similarity of 5-[(aminoiminomethyl)thio]-L-norvaline to both L-arginine, the substrate for nitric oxide synthase (NOS), and L-norvaline, a known arginase inhibitor, strongly suggests that its biological activity will be centered on the modulation of these two enzymes.
The Arginine-NO Pathway: A Critical Overview
L-arginine is a semi-essential amino acid that serves as the primary substrate for two key enzymes: nitric oxide synthase (NOS) and arginase.
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Nitric Oxide Synthase (NOS): This family of enzymes (nNOS, eNOS, and iNOS) catalyzes the conversion of L-arginine to L-citrulline and nitric oxide (NO). NO is a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.
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Arginase: This enzyme hydrolyzes L-arginine to L-ornithine and urea. By competing with NOS for the common substrate L-arginine, arginase can effectively downregulate NO production.
Caption: Competing pathways of L-arginine metabolism.
Hypothesized Mechanism of Action
Based on its structure, 5-[(aminoiminomethyl)thio]-L-norvaline is hypothesized to act as a competitive inhibitor of arginase. The rationale for this hypothesis is as follows:
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Structural Mimicry: The overall structure of L-Thioarginine resembles that of L-arginine, allowing it to potentially bind to the active site of arginase.
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L-Norvaline Moiety: The L-norvaline backbone is a known arginase inhibitor. L-norvaline competitively inhibits arginase, thereby increasing the bioavailability of L-arginine for NOS and enhancing NO production.[2]
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Thiourea Group: The replacement of the guanidino group of arginine with a thiourea-like moiety in L-Thioarginine may alter its interaction with the enzyme, potentially leading to potent and selective inhibition.
By inhibiting arginase, 5-[(aminoiminomethyl)thio]-L-norvaline could indirectly enhance NO production by increasing the intracellular concentration of L-arginine available to NOS.
Potential Therapeutic Applications
The potential of 5-[(aminoiminomethyl)thio]-L-norvaline as a therapeutic agent lies in its ability to upregulate the NO pathway. Conditions characterized by endothelial dysfunction and reduced NO bioavailability are primary targets for such a molecule. These include:
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Cardiovascular Diseases: Hypertension, atherosclerosis, and other vascular disorders are often associated with impaired NO signaling.
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Neurodegenerative Diseases: There is growing evidence for the role of arginase in the pathology of Alzheimer's disease, suggesting that arginase inhibitors could be neuroprotective.[3]
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Erectile Dysfunction: NO-mediated smooth muscle relaxation is essential for penile erection, and arginase inhibitors have shown promise in this area.
Experimental Protocols for Evaluation
To validate the hypothesized mechanism of action and to characterize the biological activity of 5-[(aminoiminomethyl)thio]-L-norvaline, a series of in vitro experiments are necessary.
Arginase Inhibition Assay
This assay will determine the inhibitory potency of the compound against arginase.
Principle: The activity of arginase is measured by quantifying the amount of urea produced from the hydrolysis of L-arginine. The inhibition of this reaction by 5-[(aminoiminomethyl)thio]-L-norvaline is then determined.
Step-by-Step Methodology:
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Enzyme Preparation: Purified arginase (e.g., bovine liver arginase) is prepared in a suitable buffer (e.g., Tris-HCl).
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Inhibitor Preparation: A stock solution of 5-[(aminoiminomethyl)thio]-L-norvaline is prepared and serially diluted to obtain a range of concentrations.
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Reaction Mixture: In a microplate, combine the arginase enzyme, the inhibitor at various concentrations, and pre-incubate for a defined period.
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Initiation of Reaction: Add L-arginine to initiate the enzymatic reaction.
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Termination of Reaction: After a specific incubation time, stop the reaction by adding a strong acid (e.g., a mixture of sulfuric, phosphoric, and perchloric acids).
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Urea Quantification: Add a colorimetric reagent for urea (e.g., α-isonitrosopropiophenone) and heat the mixture.
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Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the percentage of inhibition for each concentration of the inhibitor. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Nitric Oxide Synthase (NOS) Activity Assay
This assay will assess the effect of the compound on the activity of NOS.
Principle: NOS activity is measured by monitoring the conversion of radiolabeled L-arginine to radiolabeled L-citrulline.
Step-by-Step Methodology:
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Enzyme and Cell Lysate Preparation: Use purified NOS or cell lysates containing NOS.
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Inhibitor/Compound Incubation: Incubate the enzyme or cell lysate with 5-[(aminoiminomethyl)thio]-L-norvaline.
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Reaction Initiation: Add a reaction mixture containing [³H]-L-arginine and necessary cofactors (NADPH, FAD, FMN, tetrahydrobiopterin, and calmodulin-Ca²⁺).
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Reaction Termination: Stop the reaction by adding a stop buffer (e.g., containing EDTA).
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Separation of L-Citrulline: Separate the [³H]-L-citrulline from the unreacted [³H]-L-arginine using cation-exchange resin.
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Quantification: Measure the radioactivity of the eluate containing [³H]-L-citrulline using a scintillation counter.
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Data Analysis: Calculate the NOS activity and determine the effect of the compound.
Conclusion
5-[(aminoiminomethyl)thio]-L-norvaline (L-Thioarginine) presents a compelling profile for a novel therapeutic agent targeting the L-arginine metabolic pathways. Its rational design, based on the known activities of L-arginine and L-norvaline, provides a strong foundation for its investigation as an arginase inhibitor. The successful synthesis and subsequent in vitro characterization of this molecule, following the protocols outlined in this guide, will be critical in validating its therapeutic potential. Further research into its efficacy in preclinical models of diseases associated with impaired NO signaling is warranted.
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